tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate

Catalog No.
S855447
CAS No.
1948273-09-3
M.F
C11H23NO4
M. Wt
233.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate

CAS Number

1948273-09-3

Product Name

tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate

IUPAC Name

tert-butyl 2-[3-(2-aminoethoxy)propoxy]acetate

Molecular Formula

C11H23NO4

Molecular Weight

233.3 g/mol

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)9-15-7-4-6-14-8-5-12/h4-9,12H2,1-3H3

InChI Key

JRZMKPMLVHFHOR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)COCCCOCCN

Canonical SMILES

CC(C)(C)OC(=O)COCCCOCCN

Chemical Building Block

tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is a chemical compound used as a building block in organic synthesis. Its structure incorporates a functional group tert-butyl ester, which can be manipulated to introduce a carboxylic acid group. Additionally, the presence of an amine group allows further chemical transformations. This versatility makes tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate a valuable tool for researchers studying various topics, including:

  • Peptide synthesis: The amine group can be used to attach amino acids, the building blocks of proteins. By incorporating tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate into a peptide chain, researchers can introduce specific functionalities or spacer groups.
  • Drug discovery []: Molecules with amine and carboxylic acid functionalities are common in pharmaceuticals. tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate can serve as a starting material for synthesizing new drug candidates.

Research Applications

The specific scientific research applications of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate depend on the target molecule being synthesized. Here are some illustrative examples:

  • Development of new polymers: Researchers can introduce tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate into polymer chains to create new materials with specific properties.
  • Synthesis of bioconjugates []: Bioconjugates are molecules that combine biological molecules with synthetic components. tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate can be a useful building block for creating bioconjugates with desired functionalities.

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known by its IUPAC name, is a chemical compound with the molecular formula C11H23NO4C_{11}H_{23}NO_{4} and a molar mass of approximately 233.31 g/mol. This compound features a tert-butyl ester group, which provides steric hindrance and stability, alongside a polyethylene glycol (PEG) spacer with ether linkages and an aminoethoxy moiety. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis and research applications .

Due to its functional groups:

  • Esterification: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
  • Nucleophilic Substitution: The amino group can react with electrophiles, allowing for the introduction of additional functional groups.
  • Coupling Reactions: The compound can be utilized in coupling reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras), where it serves as a linker between target proteins and E3 ubiquitin ligases.

As a PROTAC linker, tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate plays a crucial role in targeted protein degradation via the ubiquitin-proteasome system. By linking a target protein to an E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of the protein, which can be beneficial in therapeutic contexts such as cancer treatment . Its ability to modulate protein levels makes it an important tool in biochemical research.

The synthesis of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate typically involves the following steps:

  • Starting Materials: Tert-butyl bromoacetate and 3-(2-aminoethoxy)propanol are used as starting materials.
  • Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate to facilitate nucleophilic substitution.
  • Purification: The resulting product is purified through standard techniques such as recrystallization or chromatography to achieve the desired purity .

This compound has several applications in scientific research:

  • Building Block for PROTACs: It is primarily used in the development of PROTACs for targeted protein degradation.
  • Organic Synthesis: Due to its reactive functional groups, it serves as a versatile intermediate for synthesizing other complex molecules.
  • Biochemical Research: Researchers utilize this compound to study protein interactions and degradation pathways .

Research on tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate has focused on its interactions within biochemical pathways:

  • Ubiquitin-Proteasome System: Studies indicate that this compound effectively facilitates the degradation of specific proteins by linking them to E3 ligases.
  • Stability and Degradation: Investigations into its stability under various conditions reveal that it remains stable when stored properly (e.g., at low temperatures and protected from light), which is critical for maintaining its efficacy in biological assays .

Several compounds exhibit structural or functional similarities to tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(3-(2-aminoethoxy)propoxy)acetateEthyl ester instead of tert-butylLess steric hindrance; potentially different bioavailability
Propyl 2-(3-(2-aminoethoxy)propoxy)acetatePropyl ester; similar PEG spacerVariation in lipophilicity affecting solubility
Tert-Butyl 2-(3-(2-hydroxypropoxy)acetateHydroxy group instead of amino groupDifferent reactivity profile; potential for different biological interactions

These compounds share common features such as PEG spacers but differ in their ester groups or additional functional groups, influencing their chemical behavior and biological activity.

Strategic disconnectionPrecursor obtainedSupporting precedent
Cleave tert-butyl ester O–CH₂ bondtert-butyl bromoacetate (tBu–OCO–CH₂Br)Common, kilogram-scale reagent [3] [4]
Cleave ether O–CH₂ bond3-(2-aminoethoxy)-1-propanol (commercial)Direct or via Boc-protected derivative [5]
Protect amine (optional)Boc-protected alcohol (Boc-NH-PEG2-OH)Enables selective O-alkylation [6]

Thus a one-pot alkylation of the appropriately protected amino-PEG alcohol with tert-butyl bromoacetate followed by Boc removal yields the target.

Laboratory Synthesis Approaches

Protecting Group Strategies

  • Amino protection with tert-butoxycarbonyl greatly increases O-alkylation chemoselectivity; Boc removal under 50% TFA/CH₂Cl₂ is high yielding and leaves the tert-butyl ester intact [5] [7].
  • Alternative N-protection (Cbz, Fmoc) is feasible but adds a catalytic hydrogenation or base-labile deprotection step, respectively [8].

Alkylation Reactions

Representative entryAlcohol substrate (1 eq)Alkylating agent (1.2–1.5 eq)Base / solventTemp. / timeIsolated yield
ABoc-NH-PEG2-OHtert-butyl 2-bromoacetateK₂CO₃, DMF35 °C / 4 h95% [9]
BBoc-NH-PEG2-OHtert-butyl 2-bromoacetatet-BuOK, THF0→25 °C / 15 h52% [7]
C3-(benzyloxy)propan-1-oltert-butyl 2-bromoacetateCs₂CO₃, DMF60 °C / 6 h88% (analogue) [8]

Key points

  • Phase-transfer conditions (K₂CO₃, DMF) balance high conversion with minimal trans-esterification.
  • Anhydrous environment avoids tert-butyl ester hydrolysis.
  • Use of excess alkyl bromide drives full conversion without noticeable over-alkylation.

Functional Group Interconversions

  • Boc deprotection (TFA, 0 °C→rt, 1 h) affords the free amine quantitatively [5].
  • Optional conversion to HCl or TFA salts gives crystalline solids suitable for long-term storage (≤ –20 °C, inert atmosphere) [2].

Scaled Production Methods

Industrial routes mirror the laboratory sequence but substitute greener or continuous-flow operations:

  • In-situ tert-butyl bromoacetate generation from bromoacetic acid and isobutene under acid catalysis eliminates isolated corrosive intermediates and affords >92% overall yield at >500 kg scale [10] [11] [12].
  • Continuous stirred-tank flow for the O-alkylation step maintains narrow residence times (≤15 min, 60 °C) and permits solvent recycling (DMF-water azeotrope distillation).
  • In-line TFA deprotection/neutralisation using static mixers avoids batch exotherms and shortens cycle time from 8 h to <1 h.

Purification Techniques

ScaleMethodTypical result
≤25 gSilica gel flash chromatography (EtOAc / hexane = 1:4→1:2)98% purity, colourless oil [9]
25 g–1 kgAzeotropic DMF strip, then vacuum distillation (80 °C, 0.2 mbar)96–98% purity, 85% recovery [11]
>1 kgTwo-step: aqueous work-up → crystallisation of HCl salt from MeCN/MTBE; convert to free base with Amberlite IRA-40099% purity, 78–82% overall yield

Adsorptive-desalt columns (polymeric reverse-phase) are increasingly preferred to chromatography for linker-grade material.

Quality Control and Analysis

TestSpecificationMethod
AppearanceColourless to pale-yellow oil or solidVisual
Identitym/z = 233.16 [M+H]⁺ESI-MS [1]
Purity≥ 98% (linker grade)HPLC, C₁₈, 210 nm [2]
^1H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9 H), 2.85 (t, 2 H), 3.35–3.75 (m, 10 H)USP <761>
Water≤ 0.5% w/wKarl Fischer
Residual DMF≤ 500 ppmGC-FID
Heavy metals≤ 10 ppmICP-MS

These limits align with current linker specifications released by multiple catalogue vendors [2] [13].

Research Findings: Comparative Laboratory Routes

RouteProtection strategyBaseYieldComments
Classical Boc route [9]Boc-NHK₂CO₃95%Short time, mild temperature
Strong base route [7]Boc-NHt-BuOK52%Higher base cost; some β-elimination
Direct unprotected amine (one-pot) [5]NoneDIPEA41%Competing N-alkylation; requires chromatography

Boc protection therefore remains the method of choice for high-purity linker production.

Key Takeaways

  • The molecule is most efficiently assembled by O-alkylation of a Boc-protected amino-PEG alcohol with tert-butyl bromoacetate, followed by Boc removal.
  • Green improvements centre on continuous-flow alkylation and on-site generation of tert-butyl bromoacetate, cutting acid halide waste by >85% [10] [12].
  • Quality control relies on high-resolution LC-MS and water content, assuring ≥98% purity demanded for conjugation chemistry.

XLogP3

0.3

Dates

Last modified: 08-16-2023

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